molecular formula C22H21N5O3 B11026688 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11026688
M. Wt: 403.4 g/mol
InChI Key: CDMCIITXBFKJPT-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique structural features, which confer specific biological activities and potential applications. Its combination of quinazolinone moieties and the specific arrangement of functional groups make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H21N5O3/c1-14(2)27-13-24-19-8-7-15(11-17(19)22(27)30)25-20(28)9-10-26-12-23-18-6-4-3-5-16(18)21(26)29/h3-8,11-14H,9-10H2,1-2H3,(H,25,28)

InChI Key

CDMCIITXBFKJPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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